molecular formula C13H18O B3081228 1-Hepten-3-ol, 1-phenyl- CAS No. 109801-00-5

1-Hepten-3-ol, 1-phenyl-

Cat. No.: B3081228
CAS No.: 109801-00-5
M. Wt: 190.28 g/mol
InChI Key: AOVMABJRZUKJSI-ZHACJKMWSA-N
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Description

1-Hepten-3-ol, 1-phenyl- is an organic compound with the molecular formula C13H18O. It is an allylic alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is adjacent to a carbon-carbon double bond. This compound is known for its unique structure, which combines a heptene chain with a phenyl group, making it a subject of interest in various fields of chemistry and industry .

Mechanism of Action

Target of Action

It is known to be a potent odor stimulus present in human volatile emanations .

Mode of Action

It is reported to elicit behavioral responses in Anopheles gambiae , suggesting that it may interact with olfactory receptors in these organisms.

Pharmacokinetics

Bioaccumulation estimates from log kow (bcfwin v217) suggest that it has a Log BCF of 1525 (BCF = 3349) and a log Kow of 373 . These values indicate its potential for bioaccumulation and lipophilicity, respectively, which can impact its bioavailability.

Result of Action

It is known to be a potent odor stimulus and can elicit behavioral responses in certain organisms

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hepten-3-ol, 1-phenyl-. For instance, its volatility from water, as estimated by the Henry LC, is 4.92E-007 atm-m3/mole . This suggests that it can readily evaporate into the air from water surfaces. Its half-life from a model river and lake are estimated to be 1643 hours (68.46 days) and 1.804E+004 hours (751.6 days), respectively , indicating its persistence in these environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hepten-3-ol, 1-phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with heptanal in the presence of a catalyst. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-Hepten-3-ol, 1-phenyl- often involves the use of large-scale reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the compound. The choice of method depends on factors such as cost, efficiency, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 1-Hepten-3-ol, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Hepten-3-ol, 1-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Comparison with Similar Compounds

Uniqueness: 1-Hepten-3-ol, 1-phenyl- stands out due to its unique combination of an allylic alcohol and a phenyl group.

Properties

IUPAC Name

(E)-1-phenylhept-1-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12/h4-8,10-11,13-14H,2-3,9H2,1H3/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVMABJRZUKJSI-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(/C=C/C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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